Haliclonadiamine

Description

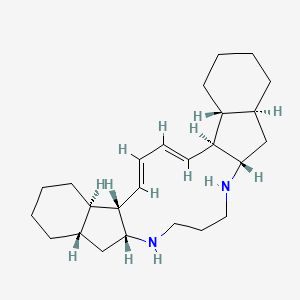

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H40N2 |

|---|---|

Molecular Weight |

368.6 g/mol |

IUPAC Name |

(1S,2E,4E,6S,7R,12S,14S,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene |

InChI |

InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24-,25+/m0/s1 |

InChI Key |

ZKTFUNZCYRUILZ-ROZCUQDQSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H]([C@H]\3[C@@H](C2)NCCCN[C@@H]4[C@H]([C@H]5[C@H](C4)CCCC5)/C=C/C=C3)CC1 |

Canonical SMILES |

C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3 |

Synonyms |

haliclonadiamine |

Origin of Product |

United States |

Isolation, Characterization, and Advanced Structural Elucidation of Haliclonadiamine

Isolation Methodologies from Marine Organisms

The isolation of haliclonadiamine is a multi-step process that begins with the collection of specific marine sponges, followed by meticulous extraction and purification procedures.

Geographic and Taxonomic Origin of this compound from Haliclona Species

This compound has been primarily isolated from marine sponges of the genus Haliclona. acs.orgmdpi.commdpi.comontosight.ai Specific species from which this compound has been identified include Haliclona sp. collected from various geographic locations, indicating a widespread, yet specific, taxonomic origin.

Initial discovery and isolation of this compound, along with its epimer papuamine (B1245492), were from a bright red encrusting Haliclona sp. sponge found near Palau. udel.edu Subsequent isolations have been reported from Haliclona species in other regions, including:

Papua New Guinea: The epimer, papuamine, was first isolated from a Haliclona species in this region. udel.edu

Indonesia: Haliclona exigua collected from Indonesian coastal areas has been shown to contain this compound. mdpi.com Another Indonesian Haliclona sp. was also a source of this alkaloid. researchgate.netresearchgate.net

Okinawa, Japan: Sponges of the genus Haliclona and Halichondria panicea collected from Iriomote Island and other locations in Okinawa have yielded this compound and its analogues. researchgate.netbenchchem.com

Vietnam: Sponges of the genus Haliclona (subgenus Gellius) from Van Phong Bay have also been a source of this compound. researchgate.net

Caroline Islands: A Haliclona sp. from this region was also found to produce this compound. dtic.milresearchgate.net

India: Haliclona exigua from the coastal areas of India is another known source. mdpi.com

These findings from geographically diverse locations suggest that the capability to produce this compound and related alkaloids is a consistent feature of certain species within the Haliclona genus. acs.org

Extraction and Chromatographic Purification Techniques

The process of extracting and purifying this compound from the sponge biomass involves several standard and advanced laboratory techniques. A general workflow is as follows:

Extraction: The collected sponge material is typically extracted with an organic solvent. Ethanol is a commonly used solvent for this initial extraction step. researchgate.netgoogle.com

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This helps in the preliminary fractionation of the extract.

Chromatography: Column chromatography is a crucial step for the separation of the complex mixture of compounds in the extract. Silica gel is frequently used as the stationary phase. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often employed. This technique provides high resolution and is effective in separating structurally similar alkaloids like this compound and its isomers.

Co-isolation of Related Alkaloids (e.g., Papuamine, this compound Analogues)

During the isolation of this compound, several structurally related alkaloids are often co-isolated. This is a common phenomenon in the study of natural products, where a single organism produces a family of related compounds.

The most notable co-isolated alkaloid is papuamine . udel.eduresearchgate.net Papuamine and this compound are stereoisomers, and their concurrent presence has been significant in the structural and biosynthetic studies of these molecules. acs.org

Other related compounds that have been isolated alongside this compound include:

(10Z,12E)-haliclonadiamine mdpi.comresearchgate.net

(10E,12Z)-haliclonadiamine mdpi.comresearchgate.net

Halichondriamine A researchgate.net

Halichondriamine B researchgate.net

Halichondriamine C acs.orgmdpi.com

1-epi-halichondriamine C mdpi.com

Xestospongin D mdpi.com

Araguspongins C-E mdpi.com

3α-methylaraguspongine C mdpi.com

Neopetrocyclamines A and B mdpi.com

The co-isolation of these analogues provides valuable insights into the biosynthetic pathways and the chemical diversity within the producing organism. acs.org Halichondriamine C, in particular, is considered a biosynthetic precursor to this compound. acs.orgbenchchem.com

Advanced Spectroscopic and Crystallographic Analysis

The definitive structural elucidation of this compound has been achieved through the application of sophisticated analytical techniques, which have been crucial in determining its connectivity, relative and absolute stereochemistry.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Relative Configuration (e.g., 1D, 2D NMR, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in piecing together the complex structure of this compound. udel.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the molecular framework.

1D NMR: ¹H NMR provides information on the chemical environment of protons, their multiplicity, and coupling constants. emerypharma.com ¹³C NMR reveals the number and types of carbon atoms present in the molecule.

2D NMR: These experiments are essential for determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish proton-proton spin systems within the molecule. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing direct one-bond C-H connectivity. sdsu.educolumbia.edu

Through the detailed analysis of these NMR spectra, the planar structure and the relative configuration of the stereocenters in this compound were established. udel.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. dtic.milrsc.orgbiorxiv.org For this compound, HRMS provided the exact mass, confirming its elemental composition. researchgate.netnih.gov This information is a critical first step in the process of structure elucidation, complementing the data obtained from NMR spectroscopy.

The combination of HRMS and comprehensive NMR analysis laid the groundwork for the initial structural assignment of this compound. However, the exact three-dimensional arrangement, particularly the absolute configuration, required further investigation using X-ray crystallography.

Advanced Structural Reassignment

Initial studies suggested that papuamine and this compound differed in configuration at only one of their eight shared stereocenters. acs.org However, more recent and definitive work utilizing X-ray crystallography has led to a significant reassignment of the stereochemistry of this compound.

X-ray crystallographic analysis revealed that papuamine has a 1R,3S,8R,9S,14S,15R,20S,22R configuration, while this compound possesses a 1S,3R,8S,9R,14R,15S,20R,22R configuration. acs.orgnih.gov This indicates that the two compounds are epimers at all stereocenters except for C-22. benchchem.com This advanced crystallographic analysis has been crucial in correcting the initial stereochemical assignment and providing a definitive understanding of the three-dimensional structure of this compound. acs.orgnih.gov

Single-Crystal X-ray Diffraction for Definitive Absolute Configuration Assignment

Single-crystal X-ray diffraction stands as the most powerful and unambiguous method for determining the three-dimensional structure of crystalline compounds, providing precise information about the spatial arrangement of atoms. nih.govencyclopedia.pubunimi.it In the case of this compound, this technique proved to be crucial in resolving prior stereochemical misassignments.

Initial structural elucidation efforts for this compound and its stereoisomer, papuamine, suggested they differed in configuration at only one of their eight shared stereocenters. nih.govdtic.mil However, subsequent and more definitive studies employing high-resolution single-crystal X-ray diffraction on samples of this compound obtained from various geographical locations, including Palau and Papua New Guinea, revealed a surprising and opposite reality. nih.govresearchgate.net

The crystallographic data conclusively established the absolute configuration of this compound as 1S,3R,8S,9R,14R,15S,20R,22R. nih.govdtic.mil This was a direct contradiction to the previously proposed structure. The analysis of the crystal structure was rigorously validated through the calculation of Flack and Hooft parameters, which were close to zero for the correct enantiomer, confirming the accuracy of the assigned configuration. nih.gov The crystal structure also confirmed the presence of an s-trans-10E,12E diene within the macrocyclic core. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Absolute Configuration | 1S,3R,8S,9R,14R,15S,20R,22R | Definitively establishes the true stereochemistry of the molecule. nih.govdtic.mil |

| Diene Geometry | s-trans-10E,12E | Confirms the configuration of the conjugated system within the macrocycle. nih.gov |

| Flack Parameter | -0.05 | A value close to zero indicates a high level of confidence in the assigned absolute configuration. nih.gov |

| Hooft Parameter | -0.05 | Similar to the Flack parameter, a value near zero corroborates the correctness of the enantiomer assignment. nih.gov |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) and Quantum Chemical Calculations in Stereochemical Determination

While single-crystal X-ray diffraction provides a definitive solid-state structure, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), coupled with quantum chemical calculations, offer invaluable insights into the stereochemistry of molecules in solution. nih.govacs.orguniv-amu.fr These techniques were instrumental in corroborating the revised structural assignment of this compound.

Paradoxically, both this compound and papuamine exhibit a negative Cotton effect in their experimental ECD spectra, a feature that initially contributed to the confusion surrounding their stereochemical relationship. nih.govdtic.mil To resolve this, time-dependent density functional theory (TDDFT) calculations were employed to predict the ECD spectra for the X-ray determined structures. acs.orgfrontiersin.org

The calculated ECD spectrum for this compound, based on its 1S,3R,8S,9R,14R,15S,20R,22R configuration, showed excellent agreement with the experimental spectrum. nih.govresearchgate.net These calculations revealed that the dominant contribution to the ECD Cotton effect arises from the conformation of the 13-membered macrocyclic core containing the diene, which adopts a similar conformation in both this compound and papuamine despite their opposing stereochemistries at most centers. nih.govdtic.mil This finding explained the unexpected similarity in their ECD spectra and provided strong support for the crystallographically determined absolute configuration. Further computational studies, taking into account multiple low-energy conformers, have reinforced this assignment. researchgate.net

Stereochemical Reassignment and Conformational Dynamics

The journey to the correct structural assignment of this compound highlights the complexities inherent in elucidating the structures of complex natural products. This subsection explores the evolution of its stereochemical assignment, its relationship with a key epimer, and the dynamic conformational properties of its macrocyclic framework.

Evolution of this compound Structural Assignment and Resolution of Ambiguities

The structural elucidation of this compound has been a process of correction and refinement. Initial assignments, based on total synthesis and comparison of optical rotations, incorrectly proposed that this compound and papuamine shared the same absolute configuration at all but the C-22 stereocenter. nih.govdtic.mil

The pivotal moment in resolving this ambiguity came with the successful application of single-crystal X-ray diffraction. nih.govdtic.mil As detailed previously, these studies unequivocally demonstrated that the initial assignment was incorrect. Instead of being epimeric at a single center, this compound and papuamine were found to be epimeric at all stereocenters except for C-22. benchchem.comnih.gov This complete reversal of the previously understood stereochemical relationship was a significant finding, underscoring the limitations of relying solely on chiroptical data without the support of definitive methods like X-ray crystallography, especially in conformationally complex systems. The reassignment was further solidified by comprehensive ECD spectral analysis combined with quantum chemical calculations, which reconciled the observed chiroptical properties with the revised structures. nih.govresearchgate.net

Elucidation of Epimeric Relationships with Structurally Similar Natural Products (e.g., Papuamine)

This compound and papuamine are naturally occurring marine alkaloids that are stereoisomers. nih.gov Papuamine is a C2-symmetric molecule, while this compound is asymmetric. dtic.mil The definitive X-ray crystallographic studies revealed their precise epimeric relationship.

It is now established that this compound possesses a 1S,3R,8S,9R,14R,15S,20R,22R configuration, whereas papuamine has a 1R,3S,8R,9S,14S,15R,20S,22R configuration. nih.govdtic.milresearchgate.net This means they are epimers at seven of their eight shared stereocenters (C-1, C-3, C-8, C-9, C-14, C-15, and C-20), with only the C-22 stereocenter having the same configuration in both molecules. benchchem.com This complex stereochemical relationship, where the two compounds are almost enantiomeric but for a single center, is a fascinating aspect of their chemistry and raises interesting questions about their biosynthetic origins. nih.gov The co-occurrence of both compounds in the same sponge specimens has been confirmed through the analysis of samples from different geographical locations. nih.gov

| Compound | Absolute Configuration |

|---|---|

| This compound | 1S,3R,8S,9R,14R,15S,20R,22R nih.govdtic.mil |

| Papuamine | 1R,3S,8R,9S,14S,15R,20S,22R nih.govdtic.mil |

Investigation of Atropisomerism and Conformational Heterogeneity within the Macrocyclic Framework

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, isolable conformers. wikipedia.orgrsc.org This phenomenon is particularly relevant in macrocyclic systems where conformational flexibility can be significantly restricted. nih.gov

In this compound, the 13-membered macrocycle introduces significant conformational constraints. benchchem.comnih.gov The hindered rotation around bonds within this macrocycle, particularly those involving the diene system, gives rise to stereochemical complexity that can be described in terms of atropisomerism. benchchem.com The macrocycle's diene is known to adopt rigid conformations, which in turn have a profound influence on the molecule's chiroptical properties. benchchem.com

Biosynthetic Pathways and Mechanistic Considerations for Haliclonadiamine Formation

Hypothesized Biogenetic Routes

The formation of haliclonadiamine is believed to proceed through a series of complex and stereochemically controlled reactions. Key proposed mechanisms include tandem ene reactions for the initial macrocycle assembly, subsequent oxidative coupling to form the rigid pentacyclic core, and enzymatic processes that dictate the final stereochemical configuration.

Proposed Tandem Ene Reaction Mechanisms in Macrocycle Assembly

A leading hypothesis for the construction of the large macrocyclic ring within this compound involves a tandem ene reaction. benchchem.comresearchgate.net This proposed pathway suggests the condensation of a tetraenediimine, formed from docosa-2,8,14,20-tetraenedial and 1,3-diaminopropane, to construct the foundational macrocycle. benchchem.com This type of reaction is known for its efficiency in forming complex cyclic systems in a single, concerted step.

Role of Oxidative Coupling in Biosynthesis

Following the initial macrocyclization, a crucial oxidative coupling step is proposed to forge the bis-indane scaffold of this compound. benchchem.commdpi-res.com This process is thought to involve the dimerization of a monomeric precursor, such as halichondriamine C, which has been co-isolated with this compound. benchchem.comnih.govacs.org The oxidative coupling likely proceeds through the formation of an unstable diradical intermediate, which then cyclizes to create the rigid pentacyclic structure. benchchem.com Replicating this specific oxidative dimerization in a laboratory setting has proven to be a significant challenge, highlighting the unique enzymatic machinery likely at play in the marine sponge.

Enzymatic Epimerization and Stereochemical Control

The precise three-dimensional arrangement of atoms, or stereochemistry, is a defining feature of this compound. It is proposed that enzymes play a critical role in establishing and maintaining this specific configuration through epimerization. benchchem.com this compound and its co-isolated epimer, papuamine (B1245492), differ in their stereochemistry at all stereocenters except for one (C-22). benchchem.com This observation strongly suggests the involvement of enzyme-mediated epimerization during the biosynthetic process to yield the distinct stereochemical signature of this compound. benchchem.com While the existence of such enzymatic control is well-supported by the structural relationship between these natural products, the specific enzymes responsible and their mechanisms of action are not yet fully understood. benchchem.com Recent research into other complex alkaloids has revealed that downstream enzymes like esterases and deformylases can alter stereochemical configurations, providing a potential model for how such diversity is generated in this compound biosynthesis. biorxiv.orgnih.gov

Identification and Characterization of Biosynthetic Precursors (e.g., Halichondriamine C)

The co-isolation of other related compounds from Haliclona sponges provides crucial clues about the biosynthetic pathway of this compound. nih.govacs.org Halichondriamine C, an open-chain derivative, is considered a key biosynthetic precursor. benchchem.comresearchgate.net Its structure strongly supports the hypothesis of an oxidative dimerization mechanism for the formation of the final pentacyclic system. benchchem.com The presence of halichondriamine C and its 1-epi-halichondriamine C analogue alongside this compound in sponge extracts reinforces the proposed biosynthetic connection. researchgate.net

Table 1: Proposed Biosynthetic Steps for this compound

| Step | Reaction Type | Key Intermediate | Evidence |

|---|---|---|---|

| Precursor Assembly | Ene reaction | Halichondriamine C | Co-isolation from Haliclona sp. benchchem.com |

| Macrocycle Formation | Oxidative coupling | Unstable diradical | Stereochemical analysis benchchem.com |

Biomimetic Synthesis Approaches in Support of Biosynthetic Hypotheses

To test and validate the proposed biosynthetic pathways, chemists have undertaken biomimetic syntheses. These laboratory efforts aim to replicate the proposed natural reactions. While the complete biomimetic synthesis of this compound remains an ongoing challenge, model studies have provided support for the key proposed steps. lboro.ac.uk For instance, synthetic approaches have successfully utilized strategies like the Dieckmann cyclization to construct the macrocyclic core. Other research has focused on mimicking the proposed tandem ene cyclisation of a tetraenediimine. researchgate.net These synthetic endeavors, while not yet fully replicating the natural efficiency and stereocontrol, lend credence to the hypothesized biosynthetic route and highlight the complexity of the enzymatic processes that nature employs.

Synthetic Chemistry of Haliclonadiamine and Analogues

Total Synthesis Strategies and Accomplishments

The journey to conquer the total synthesis of Haliclonadiamine has been marked by the development of innovative and elegant strategies, each addressing the formidable challenge of assembling its unique pentacyclic core and establishing the correct stereochemistry.

Development of Methodologies for Assembling the Pentacyclic Core

The construction of the central pentacyclic framework of this compound has been a primary focus of synthetic efforts. A notable approach involves the intramolecular diene cyclozirconation. This method utilizes the reaction of a 1,7-octadiene (B165261) derivative with a zirconium complex to form a trans-fused zirconacycle. udel.edubenthamdirect.comingentaconnect.comresearchgate.net Subsequent carbonylation of this intermediate yields a key trans-fused ketone, which serves as a crucial building block for the rest of the molecule. udel.edu This strategy's efficiency lies in its ability to establish the desired trans-fused ring system in a single, diastereoselective step. udel.edu

Another successful strategy for constructing the core structure involves an intramolecular Diels-Alder reaction. organicreactions.org This powerful cycloaddition allows for the formation of two rings in a single step with a high degree of stereocontrol, making it an attractive method for building complex polycyclic systems like this compound. organicreactions.org

Key Stereoselective Transformations

The precise control of stereochemistry is paramount in the synthesis of this compound. Several key stereoselective transformations have been instrumental in achieving this goal.

Enantioselective Hydrogenation via Ru-BINAP Catalysis : A pivotal step in several synthetic routes is the enantioselective hydrogenation of a β-keto ester. udel.edu The use of a chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex as a catalyst allows for the highly selective reduction of the ketone, establishing a critical stereocenter with excellent enantiomeric excess (up to 96% ee). udel.edubenchchem.comuclm.esresearchgate.netmdpi.comnih.govthieme-connect.com This transformation is crucial for setting the absolute configuration of the final natural product. udel.edu

Dieckmann Cyclization : The Dieckmann cyclization has been effectively employed to construct one of the rings within the pentacyclic system. benchchem.comacs.orgcapes.gov.br This intramolecular condensation of a diester provides a keto ester intermediate, which can then be further elaborated to complete the desired carbocyclic framework. acs.orgcapes.gov.br The synthesis often begins with a chiral starting material, and the Dieckmann cyclization proceeds to form the macrocycle. benchchem.com

Intramolecular Diene Cyclozirconation : As mentioned earlier, this method is not only key for core assembly but is also a powerful tool for stereocontrol. udel.edubenthamdirect.comingentaconnect.comresearchgate.net The reaction of a diene with zirconocene (B1252598) can be directed to produce specific diastereomers of the resulting metallacycle, which can then be converted into the desired organic product. benthamdirect.comingentaconnect.comresearchgate.net This approach has been successfully applied in the total synthesis of this compound. benthamdirect.com

Macrocyclization Approaches

The formation of the large, 13-membered macrocyclic ring containing the two nitrogen atoms is a significant challenge in the synthesis of this compound.

Pd(0)-catalyzed Stille Coupling : A prominent and successful strategy for macrocyclization is the intramolecular Stille coupling. benchchem.comnih.govacs.orgpearson.comwikipedia.org This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-carbon bond between a vinyl stannane (B1208499) and a vinyl halide or triflate within the same molecule. nih.govacs.orgpsu.edu This reaction has proven to be a versatile and reliable method for closing the large ring, even in the presence of sensitive functional groups. psu.edu

Oxidative Dimerization : The co-occurrence of related alkaloids in nature suggests a biosynthetic pathway involving oxidative dimerization. benchchem.comthieme-connect.comrsc.org This concept has inspired synthetic approaches where two monomeric units are coupled to form the dimeric structure of this compound. This strategy often involves the formation of a bis-indane scaffold through oxidative coupling, followed by intramolecular amidation to close the macrocycle. benchchem.com

Validation of Natural Product Absolute Configuration through Stereocontrolled Synthesis

The total synthesis of this compound has played a crucial role in confirming its absolute configuration. udel.edu By employing stereocontrolled reactions where the stereochemistry of each step is known and controlled, chemists have been able to synthesize a single enantiomer of the molecule. udel.educapes.gov.br The comparison of the spectroscopic data (such as NMR) of the synthetic compound with that of the natural product has unequivocally validated the absolute stereochemistry of naturally occurring (-)-Haliclonadiamine. udel.eduacs.orgcapes.gov.br

Chemical Derivatization and Analogue Development

The successful total syntheses of this compound have paved the way for the creation of novel analogues with modified structures. This allows for the exploration of structure-activity relationships and the potential development of compounds with improved biological profiles.

Strategies for Scaffold Modification and Functional Group Interconversion

The synthesis of this compound analogues is crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The chemical architecture of this compound, characterized by a pentacyclic skeleton and a 13-membered diamine macrocycle, offers multiple sites for modification. Strategies to create analogues primarily revolve around altering the core scaffold and performing functional group interconversions (FGI) on key intermediates or the final natural product. mdpi.comnih.gov Total synthesis routes provide a powerful platform for these modifications, allowing for the systematic introduction of structural diversity. mdpi.com

A notable total synthesis of (-)-haliclonadiamine, which also provides access to its diastereomer (-)-papuamine, serves as an excellent case study for these strategies. capes.gov.br The synthesis begins with a chiral cyclohexenone derivative and employs a series of functional group interconversions to build complexity and construct the necessary precursors for cyclization. capes.gov.brbenchchem.com

Key transformations in this synthetic pathway highlight opportunities for modification. The process involves converting a starting diol into a diester through a sequence of standard functional group interconversions. This multi-step process prepares the substrate for the crucial macrocyclization step.

| Step | Starting Material | Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | (-)-8 (Diol) | Bis-Mesylation | Methanesulfonyl chloride | Bis-mesylate 17 | 88% | capes.gov.brbenchchem.com |

| 2 | Bis-mesylate 17 | Dinitrile Formation | NaCN | Dinitrile 18 | - | capes.gov.br |

| 3 | Dinitrile 18 | Hydrolysis | HCl, H₂O, 100°C | Diacid 19 | - | capes.gov.brbenchchem.com |

| 4 | Diacid 19 | Esterification | - | Diester 20 | - | capes.gov.br |

The subsequent intramolecular Dieckmann cyclization of diester 20 is a critical scaffold-forming reaction, yielding the macrocyclic keto ester 21 . capes.gov.brbenchchem.com This is followed by a pivotal reductive amination step. The ketone 25 (obtained from 21 after hydrolysis of an acetal (B89532) protecting group) is reacted with a diamine to forge the signature macrocyclic diamine structure. capes.gov.br This step offers a prime opportunity for scaffold modification; by substituting the 1,3-propanediamine used in the original synthesis with other diamines of varying lengths or compositions, a diverse library of analogues with modified bridges can be generated. masterorganicchemistry.comjocpr.com

| Step | Starting Material | Reaction | Reagents | Product | Diastereomeric Ratio | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5 | Diester 20 | Dieckmann Cyclization | NaH, THF | Keto ester 21 | N/A | 75% | capes.gov.brbenchchem.com |

| 6 | Ketone 25 | Reductive Amination | 1,3-propanediamine, Sodium triacetoxyborohydride | Diamines 26 and 27 | 71:29 | 68% | capes.gov.brbenchchem.com |

Another significant functional group interconversion employed in the synthesis is the homologation of aldehydes to alkynes. wikipedia.org After protecting the diamine and oxidizing the terminal alcohol functionalities to a dialdehyde (B1249045) (30 ), the Seyferth-Gilbert homologation is used to convert the two aldehyde groups into terminal alkynes, yielding a mixture of diynes 31 and 32 . capes.gov.bryoutube.com This one-carbon extension is essential for creating the carbon framework that will ultimately be transformed into the conjugated diene of the final product. capes.gov.brorganic-chemistry.org The use of dimethyl (diazomethyl)phosphonate under basic conditions is characteristic of this transformation. wikipedia.org

| Step | Starting Material | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|---|

| 7 | Dialdehyde 30 | Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate, KOtBu | Diynes 31 and 32 | capes.gov.brwikipedia.org |

The resulting diyne intermediates are then carried forward through stannylation and a final palladium/copper-mediated intramolecular cyclization to furnish the complete pentacyclic scaffolds of (-)-papuamine and (-)-haliclonadiamine. capes.gov.br Each of these synthetic stages represents a node at which modifications could be introduced to generate novel analogues for biological evaluation.

Preclinical Biological Activities of Haliclonadiamine and Mechanistic Research

Antimicrobial Activity Research

Haliclonadiamine has demonstrated notable activity against a range of microbial pathogens, including mycobacteria, other bacteria, and fungi. ontosight.aiacs.org

Potent Antimycobacterial Efficacy

Research has highlighted the potent antimycobacterial properties of this compound and its analogues. Studies involving the non-pathogenic, fast-growing Mycobacterium smegmatis, often used as a model for Mycobacterium tuberculosis, have shown significant inhibitory effects. researchgate.net this compound, isolated from the Okinawan marine sponge Halichondria panicea, exhibited strong activity against M. smegmatis, producing a 16 mm inhibition zone at a concentration of 10 µ g/disc . researchgate.net This was the most potent effect among the tested this compound derivatives. researchgate.net Similarly, other related compounds isolated from the Indonesian marine sponge Haliclona sp. also showed inhibitory activity against M. smegmatis at the same concentration. nih.govtjnpr.orgtjnpr.org Further studies have confirmed the antimycobacterial potential of compounds isolated from Haliclona species, suggesting a promising area for the development of new antituberculosis leads. thieme-connect.com

**Table 1: Antimycobacterial Activity of this compound and Related Compounds against *Mycobacterium smegmatis***

| Compound | Concentration (µg/disc) | Inhibition Zone (mm) | Source |

|---|---|---|---|

| This compound | 10 | 16 | researchgate.net |

| This compound Analogues | 10 | 7-12 | researchgate.net |

| Haliclocyclamines A-C | 10 | 10-17 | nih.gov |

| Cyclostellettamines A-F | 10 | 8-14 | nih.gov |

Broader Spectrum Antibacterial Investigations

Beyond its antimycobacterial effects, this compound has been investigated for its broader antibacterial activity. Research has indicated its potential efficacy against both Gram-positive and Gram-negative bacteria. ontosight.ai Studies have shown that this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. ontosight.ai The planar structure of many marine alkaloids is thought to contribute to their antibacterial mechanism, often by intercalating with bacterial DNA. mdpi.com

Antifungal Activity Studies

This compound has also been recognized for its antifungal properties. acs.orgnih.gov Isolated from a Haliclona sp., it is one of several bioactive alkaloids from this genus that have demonstrated the ability to inhibit fungal growth. nih.gov While many marine-derived antifungal compounds exhibit cytotoxicity, which can limit their clinical application, the consistent antifungal activity observed in compounds like this compound warrants further investigation to explore their potential and selectivity. nih.govresearchgate.net

Anticancer and Cytotoxicity Research in Cellular Models

In addition to its antimicrobial activities, this compound has shown significant cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent. ontosight.ai

In Vitro Cytotoxic Effects against Glioblastoma Cell Lines

This compound has demonstrated inhibitory effects against glioblastoma cells. researchgate.net In a study evaluating polycyclic diamine alkaloids against the glioblastoma cell line SF-295, this compound showed strong inhibitory influence. researchgate.net While its epimer, papuamine (B1245492), was found to be more potent, the activity of this compound highlights its potential as a scaffold for the development of new anti-glioma agents. researchgate.netresearchgate.netnih.gov

Studies on Breast Cancer Cell Lines

This compound has been shown to possess antiproliferative effects against breast cancer cell lines, including MCF-7 and MDA-MB-231. frontiersin.orgresearchgate.net Research indicates that this compound can induce apoptosis in cancer cells, contributing to its cytotoxic activity. frontiersin.orgresearchgate.net Bioassay-guided isolation from an Indonesian marine sponge Haliclona sp. identified this compound as a potent inhibitor of cell proliferation in several human cancer cell lines, with IC₅₀ values ranging from 1.00 to 4.44 µM. researchgate.net Specifically, its effect on the MCF-7 cell line has been noted, where it contributes to a reduction in cell survival. frontiersin.orgresearchgate.net

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| MCF-7 | Breast | 1.00 - 4.44 | researchgate.net |

| LNCaP | Prostate | 1.00 - 4.44 | researchgate.net |

| Caco-2 | Colon | 1.00 - 4.44 | researchgate.net |

| HCT-15 | Colon | 1.00 - 4.44 | researchgate.net |

| SF-295 | Glioblastoma | Not specified as IC₅₀, but showed strong inhibition | researchgate.net |

Cellular Mechanisms of Action in Preclinical Models (e.g., Induction of Apoptosis, Mitochondrial Damage, JNK Pathway Activation)

The anticancer activity of this compound is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. frontiersin.orgnih.gov Studies on extracts of Haliclona sp., containing this compound, have suggested that the induction of apoptosis is a key mechanism of its cytotoxicity. researchgate.netnih.gov This was initially observed through nuclear morphological changes and flow cytometric analysis of cancer cells treated with the sponge extract. nih.gov

Further investigation into the cellular mechanisms revealed that this compound, along with its co-isolated counterpart papuamine, induces condensation of chromatin and fragmentation of the nucleus in lymphoma U937 cells, which are characteristic features of apoptosis. nih.gov The accumulation of cells in the sub-G1 phase of the cell cycle further supports the induction of apoptosis. nih.gov

The c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade involved in stress responses and apoptosis, has been implicated in the action of Haliclona sp. extracts. researchgate.netnih.gov In non-small cell lung cancer A549 cells, treatment with the extract led to the induced expression of JNK, p53, p21, caspase-8, and caspase-3. nih.gov This suggests that this compound may exert its effects through the activation of the JNK-p53 signaling pathway, ultimately leading to caspase-dependent apoptosis. nih.gov While the direct role of this compound in JNK activation is strongly suggested by studies on the whole extract, the closely related compound papuamine has been more directly shown to cause a reduction in cell survival through JNK activation. nih.gov

Mitochondrial damage is another key event in the induction of apoptosis. While the direct effect of this compound on mitochondria is not as extensively documented as for papuamine, the latter has been shown to cause mitochondrial damage in MCF-7 human breast cancer cells. researchgate.netfrontiersin.org This damage is characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytosol. researchgate.net Given the structural similarity and co-isolation of this compound and papuamine, it is plausible that this compound may also induce apoptosis through mitochondria-mediated pathways. Extracts of Haliclona fascigera containing this compound have been shown to cause dysfunction of mitochondrial potential in MCF-7 cells. mdpi.com

Investigation of Molecular Targets and Pathways

Identification of Cellular and Biochemical Targets

The precise molecular targets of this compound are still under investigation, but preliminary studies have begun to shed light on its potential interactions with cellular components. The induction of apoptosis suggests that this compound interacts with proteins involved in the apoptotic cascade. frontiersin.orgbocsci.com The activation of the JNK pathway and caspases by extracts containing this compound points towards these signaling proteins as potential direct or indirect targets. nih.govnih.gov

One study has identified Transient Receptor Potential (TRP) channels as potential targets for this compound. Specifically, it was found to be an inhibitor of TRPV1, TRPV2, and TRPV3 receptors, with EC50 values of 19.90 µM for rat TRPV1 and 76.97 µM for human TRPV3. nih.gov TRPV2 is notably expressed in various tumor cells, and its blockage may represent a novel approach to inhibit cancer metastasis. nih.gov

While many studies focus on its cytotoxic properties, the broader bioactivity profile of this compound suggests it may interact with multiple cellular targets.

Integration of In Vitro Assays with Computational Approaches (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are increasingly being used to predict the interactions between small molecules like this compound and potential protein targets, helping to elucidate their mechanism of action. ijpsjournal.comnih.gov

In silico analyses have included this compound in libraries of marine compounds screened against various biological targets. For instance, one molecular docking study investigated the interaction of 153 marine-derived compounds, including this compound, with the NLRP3 inflammasome NACHT domain, a key component in inflammatory pathways. researchgate.netchemrxiv.org In this screening, this compound was among the top-performing compounds, suggesting a potential interaction. researchgate.netchemrxiv.org

Although specific, in-depth molecular docking studies focusing solely on this compound's interaction with cancer-related targets are not yet widely published, these broader computational screenings provide a valuable starting point for identifying potential direct targets. The integration of these in silico predictions with further in vitro and in vivo assays will be crucial for validating these interactions and fully understanding the molecular pathways through which this compound exerts its anticancer effects.

Structure Activity Relationship Sar Studies of Haliclonadiamine and Analogues

Correlating Specific Structural Features (e.g., Macrocyclic Ring Size, Stereochemical Configurations) with Biological Potency

The biological activity of haliclonadiamine and its analogues is intrinsically linked to their structural characteristics, particularly the size of their macrocyclic rings and their stereochemical makeup. SAR analyses have revealed that specific combinations of these features are crucial for potency, especially concerning their antitubercular and cytotoxic effects.

The this compound family of alkaloids features a pentacyclic skeleton characterized by two indane units bridged by two polymethylene chains, forming two macrocyclic rings. Studies on various natural analogues have highlighted the importance of the macrocycle's size. For instance, in a related series of macrocyclic alkaloids, the saraines, an increase in the size of the macrocyclic ring was correlated with an increase in biological activity. nih.gov In the case of haliclonadiamines, SAR analysis of their antitubercular activity against Mycobacterium smegmatis points towards a preference for a 13-membered macrocyclic ring (referred to as ring E in some literature). nih.govmdpi.com

| Compound | Macrocyclic Ring E Size | Diene Configuration | Antimycobacterial Activity (Inhibition Zone, 10 µ g/disc ) | Reference |

| (10E,12Z)-Haliclonadiamine | 13 | 10E, 12Z | 7 mm | nih.gov |

| (10Z,12E)-Haliclonadiamine | 13 | 10Z, 12E | - | nih.gov |

| This compound | 13 | 10E, 12E | 16 mm | nih.govmdpi.com |

| Papuamine (B1245492) | 13 | 10E, 12E | - | nih.gov |

Table 1: Correlation of macrocyclic features of this compound analogues with antimycobacterial activity against M. smegmatis. A larger inhibition zone indicates greater potency.

Impact of Stereochemistry and Epimerization on Activity Profiles

Stereochemistry plays a paramount role in the biological activity of the this compound family of alkaloids. The presence of multiple chiral centers gives rise to a variety of stereoisomers, each with a potentially distinct biological profile. The subtle yet critical differences in the spatial arrangement of atoms can lead to significant variations in how these molecules interact with their biological targets.

Initially, this compound and its C2-symmetric isomer, papuamine, were thought to differ in configuration at only a single stereocenter (C-22). dtic.mil However, subsequent and definitive X-ray crystallographic studies revealed a more complex stereochemical relationship. It was established that papuamine possesses a 1R,3S,8R,9S,14S,15R,20S,22R configuration, while this compound has a 1S,3R,8S,9R,14R,15S,20R,22R configuration. dtic.milacs.org This reassignment demonstrated that the two compounds are, in fact, epimeric at multiple centers, fundamentally altering the understanding of their SAR. dtic.milresearchgate.net The similar conformations adopted by their 13-membered macrocyclic cores, which dominate the electronic circular dichroism (ECD) spectra for both molecules, further highlight the nuanced role of stereochemistry in this class of compounds. dtic.milacs.org

The impact of epimerization—the change in configuration at a single stereocenter—is a recurring theme in the activity of related marine alkaloids. For example, a study on compounds isolated from the sponge Halichondria panicea led to the characterization of 6-epi-monanchorin, the C-6 epimer of the known bicyclic guanidine (B92328) alkaloid monanchorin. acs.org While both epimers were inactive against M. smegmatis and a tested cancer cell line, this finding underscores that even a single stereochemical inversion can be a common structural variation in nature, often leading to different activity profiles. acs.orgresearchgate.net In other classes of alkaloids, such as the ergot alkaloids, the R-epimers are generally considered biologically active, while the corresponding S-epimers are often reported to be inactive or significantly less potent. nih.gov This principle, where one epimer exhibits dominant activity, is a cornerstone of stereospecific drug action and is highly relevant to the this compound alkaloids, where different stereoisomers like this compound and papuamine exhibit distinct, albeit often comparable, potencies. researchgate.net

Comparative SAR Analysis with Biosynthetically Related and Synthetic Analogues

To gain deeper insights into the SAR of this compound, its biological activities are often compared with those of its naturally occurring stereoisomers, biosynthetic precursors, and synthetic analogues. This comparative approach helps to identify the key pharmacophoric elements.

The most direct comparison is between this compound and papuamine, which are stereoisomers isolated from the same sponge, Haliclona sp. dtic.mil Both compounds have been shown to inhibit the proliferation of several human cancer cell lines. In one study, papuamine exhibited IC₅₀ values ranging from 0.93 to 1.50 µM, while this compound showed IC₅₀ values of 1.00 to 4.44 µM against the same panel of six cancer cell lines, suggesting that papuamine is slightly more potent in this context. researchgate.net This difference in potency, despite their structural similarity, directly illustrates the critical influence of stereochemistry on cytotoxic activity.

Studies on a broader range of this compound derivatives isolated from Halichondria panicea have provided further SAR data. A comparative analysis of their cytotoxicity against the Huh-7 human hepatoma cell line revealed clear differences in activity. The natural compounds designated as 5 (this compound) and 6 were found to be approximately twice as active as analogues 2 , 3 , and 4 . acs.org

| Compound | Cytotoxicity against Huh-7 Cell Line | Antimycobacterial Activity (Inhibition Zone, 10 µ g/disc ) | Reference |

| Analogue 1 | - | 12 mm | acs.org |

| Analogue 2 | Weak (2-fold less active than 5 & 6) | 7 mm | acs.org |

| Analogue 3 | Weak (2-fold less active than 5 & 6) | 8 mm | acs.org |

| Analogue 4 | Weak (2-fold less active than 5 & 6) | 7 mm | acs.org |

| This compound (5) | Active | 16 mm | acs.org |

| Analogue 6 | Active | 12 mm | acs.org |

Table 2: Comparative biological activity of this compound and its natural analogues from Halichondria panicea. Cytotoxicity data is qualitative as reported in the source.

Furthermore, the co-discovery of halichondriamine C in the same Haliclona samples where this compound and papuamine were found suggests it may be a biosynthetic precursor. dtic.milresearchgate.net Although specific comparative bioactivity data between this compound and halichondriamine C is not extensively detailed in the provided context, the structural relationship implies that the final cyclization and modifications to form the pentacyclic this compound structure are likely crucial for its observed potency. Comparing the activity of such precursors with the final natural products is a key strategy in understanding the biosynthetic logic behind the generation of potent molecules.

Future Directions and Emerging Research Opportunities

Deeper Elucidation of Molecular and Cellular Mechanisms of Action

While Haliclonadiamine has demonstrated a range of biological effects, including anticancer and antimicrobial properties, a comprehensive understanding of its molecular and cellular targets remains an area of active research. benchchem.comfrontiersin.org Initial studies have shown that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. frontiersin.orgmdpi.com For instance, in lymphoma U937 cells, treatment with this compound led to the accumulation of cells in the sub-G1 phase, a hallmark of apoptosis, along with chromatin condensation and nuclear fragmentation. mdpi.com In breast cancer cells, it has also been shown to induce apoptosis, although the precise pathways are not fully elucidated. frontiersin.org

Future research will likely focus on identifying the specific protein targets and signaling pathways that this compound modulates. Understanding these interactions at a molecular level is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the direct binding partners of this compound within the cell. Further investigation into its impact on key cellular processes like cell cycle regulation, DNA repair, and autophagy will provide a more complete picture of its mechanism of action. frontiersin.org

Advanced Synthetic Methodologies for Expanding Chemical Space and Analogue Libraries

The complex, pentacyclic structure of this compound presents a significant challenge for chemical synthesis. capes.gov.bracs.org However, the total synthesis of both (-)-Haliclonadiamine and its diastereomer, (-)-papuamine, has been successfully achieved, laying the groundwork for the creation of novel analogues. capes.gov.bracs.org These synthetic routes often involve intricate multi-step processes, including key reactions like the Dieckmann cyclization and reductive amination. capes.gov.bracs.org

The development of more efficient and versatile synthetic strategies is a critical area for future research. Innovations in catalysis, such as the use of rhodium-mediated C-H insertion and intramolecular cyclozirconation of dienes, have shown promise in constructing complex molecular architectures. udel.edu Future efforts will likely focus on developing catalytic asymmetric methods to control the stereochemistry of the eight chiral centers in this compound. ru.nlacs.org By creating libraries of structurally diverse analogues, researchers can systematically explore the structure-activity relationships (SAR) of the molecule. This will enable the identification of key structural features responsible for its biological activity and the design of new compounds with improved potency and selectivity. nih.gov The synthesis of analogues with modifications to the macrocyclic ring, the bis-indane core, or the diamine chain will be instrumental in this endeavor. capes.gov.brresearchgate.net

Application of Chemoinformatic and Computational Biology Tools for Lead Optimization

Chemoinformatics and computational biology are increasingly powerful tools in the drug discovery process, and their application to this compound research holds significant promise. nih.govdokumen.pub These computational approaches can be used to predict the biological activities of novel analogues, optimize their pharmacokinetic properties, and elucidate their mechanisms of action at a molecular level. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to build predictive models that correlate the structural features of this compound analogues with their biological activity. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing. Molecular docking and molecular dynamics simulations can provide insights into how this compound and its derivatives bind to their biological targets, helping to rationalize observed SAR data and guide the design of more potent inhibitors. ru.nlnih.gov Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govscbdd.com The use of machine learning algorithms and artificial intelligence is also expected to play an increasingly important role in navigating the complex conformational landscape of flexible molecules like this compound. ru.nl

Exploration of Novel Preclinical Biological Activities and Therapeutic Indications

While much of the research on this compound has focused on its anticancer and antimicrobial properties, there is a growing interest in exploring its potential in other therapeutic areas. benchchem.comresearchgate.net The unique chemical structure and diverse biological activities of marine natural products often translate to novel mechanisms of action and the potential to address unmet medical needs. nih.govnih.gov

Q & A

Q. How can researchers ensure the reproducibility of Haliclonadiamine synthesis and characterization in academic studies?

To ensure reproducibility, document experimental protocols in detail, including solvent systems, reaction conditions, and purification steps. Use standardized characterization methods (e.g., NMR, HPLC, mass spectrometry) and report spectral data with baseline purity assessments. For new compounds, provide full spectroscopic evidence; for known compounds, cite validated literature procedures. Supplementary materials should include raw data and step-by-step protocols to enable replication .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound's bioactivity?

Begin with specialized databases (e.g., SciFinder, Web of Science) to identify primary literature. Use keywords like "this compound," "sponge-derived alkaloids," and "antimycobacterial activity." Prioritize review articles to map historical developments and controversies. Critically evaluate sources by checking experimental methodologies (e.g., bioassay conditions, sample purity) and cross-referencing results across studies .

What frameworks guide the formulation of focused research questions on this compound's mechanisms of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practicality and significance. For mechanistic studies, use the PICO framework (Population: bacterial strains; Intervention: this compound treatment; Comparison: control compounds; Outcome: inhibition zones/MIC values) to structure hypotheses. Ensure questions address gaps, such as conflicting bioactivity reports in prior studies .

Q. What are the key elements to include in the experimental section of a manuscript detailing this compound research?

Include: (1) Synthetic procedures with yields and spectral data, (2) bioassay protocols (e.g., microbial strains, incubation conditions), (3) statistical methods for data analysis, and (4) purity verification (e.g., HPLC chromatograms). For reproducibility, reference established guidelines (e.g., NIH preclinical checklist) and deposit raw data in accessible repositories .

Q. How should researchers address non-reproducible results when replicating this compound isolation protocols?

Systematically test variables such as extraction solvents (e.g., ethanol vs. methanol), sponge specimen collection sites, and chromatography conditions. Compare results with literature using identical strains (e.g., Mycobacterium smegmatis ATCC 700084) and report deviations in bioassay methodologies (e.g., disk diffusion vs. microdilution) .

Advanced Research Questions

Q. What computational methods are employed to determine this compound's lowest-energy conformations, and how do these methods address uncertainties in chiroptical spectroscopic data?

Density Functional Theory (DFT) and Genetic Algorithm-Vibrational Circular Dichroism (GA-VCD) protocols are used to predict energetically stable conformers (e.g., Conf. 96, 35, 201 for this compound). These methods reduce ambiguity in interpreting experimental VCD spectra by iteratively matching calculated and observed data, accounting for solvation effects and Boltzmann distributions .

Q. How should researchers approach contradictory findings in this compound's reported bioactivity across different studies?

Conduct a meta-analysis to identify variables such as compound purity (e.g., presence of co-eluting analogs), microbial strain susceptibility, or assay endpoints (e.g., IC₅₀ vs. inhibition zone diameter). Use statistical tools (e.g., ANOVA, dose-response curve modeling) to quantify variability and validate results through orthogonal assays (e.g., time-kill kinetics) .

Q. What methodological considerations are critical when designing experiments to elucidate this compound's structure-activity relationships (SAR)?

Combine conformational analysis (via DFT/GA-VCD) with bioactivity data to identify pharmacophores. For example, compare the antimycobacterial activity of this compound (16 mm inhibition zone at 10 µg/disk) against its analogs (e.g., Papuamine: 12 mm). Synthesize derivatives with modified ring systems or stereochemistry and test using standardized MIC assays .

Q. How can researchers integrate both in vitro and in silico approaches to validate this compound's antimycobacterial mechanisms?

Perform molecular docking studies to predict interactions with mycobacterial targets (e.g., enoyl-ACP reductase). Validate findings via in vitro enzyme inhibition assays and correlate results with whole-cell activity data. Use cheminformatics tools to optimize lead compounds based on binding affinity and pharmacokinetic properties .

Q. What statistical validation methods are recommended for analyzing dose-response relationships in this compound's bioactivity studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Assess goodness-of-fit using metrics like R² and AIC. For comparative studies, use Student’s t-test or Mann-Whitney U-test with Bonferroni correction to account for multiple comparisons. Report confidence intervals and effect sizes to enhance interpretability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.